molecular formula C11H10F4O2 B13117512 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid

3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B13117512
M. Wt: 250.19 g/mol
InChI Key: MJFNWZMHUROCQO-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, such as high electronegativity and stability, which make the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the fluoro group via electrophilic fluorination. The reaction conditions often require the use of strong bases and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in applications requiring high-performance materials and active pharmaceutical ingredients.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-fluoro-3-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-3-2-4-8(5-7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17)

InChI Key

MJFNWZMHUROCQO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)C(F)(F)F)F

Origin of Product

United States

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